2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide
Description
Chemical Structure and Properties
2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₂O₃S₃ and a molecular weight of 228.353 g/mol . Its structure consists of a six-membered trithiane ring (three sulfur atoms alternating with three carbon atoms) substituted with methyl groups at positions 2, 4, and 6. Each sulfur atom in the ring is oxidized to a sulfoxide (S=O), giving the compound its trioxide designation. The CAS registry number for this compound is 6342-28-5 .
Properties
CAS No. |
6342-28-5 |
|---|---|
Molecular Formula |
C6H12O3S3 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,3,5-trithiane 1,3,5-trioxide |
InChI |
InChI=1S/C6H12O3S3/c1-4-10(7)5(2)12(9)6(3)11(4)8/h4-6H,1-3H3 |
InChI Key |
SHCUNNZJVZVTKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1S(=O)C(S(=O)C(S1=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide typically involves the oxidation of 2,4,6-trimethyl-(1,3,5)trithiane. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the trioxide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the trioxide back to the parent trithiane compound.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 2,4,6-Trimethyl-(1,3,5)trithiane.
Substitution: Various substituted trithiane derivatives.
Scientific Research Applications
2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide:
Key Comparative Insights
a) Substituent Effects
- Methyl vs. Isopropyl Groups : The substitution of methyl groups (target compound) with isopropyl groups (C₁₂H₂₄S₃) increases steric hindrance and hydrophobicity, likely reducing solubility in polar solvents .
- Oxidation State: The target compound’s sulfoxide groups (S=O) contrast with the unoxidized trithiane (C₁₂H₂₄S₃) and the fully oxidized hexaoxide (C₃H₆O₆S₃). Sulfoxides enhance polarity compared to unoxidized analogs, while sulfones (hexaoxide) further increase oxidative stability and polarity .
b) Heteroatom Influence
- Sulfur vs. Oxygen Rings : The trioxane analog (C₆H₁₂O₃) replaces sulfur with oxygen in the ring, significantly altering reactivity. Trioxanes are more electrophilic and prone to ring-opening reactions, whereas trithianes exhibit greater thermal stability due to sulfur’s lower electronegativity .
c) Toxicity Profiles
- Trioxane Toxicity: The trioxane analog (C₆H₁₂O₃) demonstrates severe irritation (5 mg caused severe eye damage in rabbits) and a human lethal dose (LDLo: 1462 mg/kg) .
Research Implications and Data Gaps
- Physical Properties: Limited data on melting points, solubility, and stability of the target compound and its analogs. Experimental studies are needed to quantify these parameters.
- Toxicity : While the trioxane analog has documented hazards, the toxicological profile of this compound remains uncharacterized in the provided evidence.
- Applications : Sulfur-containing compounds like trithianes are explored in polymer chemistry and agrochemicals, whereas trioxanes are used in fragrances and drug synthesis. The target compound’s sulfoxide groups may offer unique reactivity for catalysis or medicinal chemistry .
Biological Activity
2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide (CAS Number: 6342-28-5) is a sulfur-containing organic compound with the molecular formula CHOS. This compound has garnered interest in various fields due to its potential biological activity, particularly in antitumor and antimicrobial applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The following table summarizes the chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 228.35 g/mol |
| Density | 1.59 g/cm³ |
| Boiling Point | 656.7 °C at 760 mmHg |
| Flash Point | 350.9 °C |
| Refractive Index | 1.684 |
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. In vitro experiments demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial depolarization and generation of reactive oxygen species (ROS). This process activates caspase-3 and leads to PARP cleavage .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treated HeLa and Jurkat cells were arrested in the G2/M phase of the cell cycle in a concentration-dependent manner .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it possesses inhibitory effects against several bacterial strains:
- Bacterial Inhibition : Studies have reported that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains were determined through standard broth dilution methods.
Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of various sulfur compounds against cancer cell lines:
- Objective : To assess the cytotoxic effects of this compound on human breast cancer cells (MCF-7).
- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
- Results : The IC value was found to be approximately 15 µM, indicating significant cytotoxicity compared to control groups .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
